2-Tert-butyl-5-(cyclohexyloxy)phenol
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Overview
Description
2-Tert-butyl-5-(cyclohexyloxy)phenol is an organic compound with the molecular formula C16H24O2 It is a derivative of phenol, where the hydrogen atom in the hydroxyl group is replaced by a tert-butyl group and a cyclohexyloxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Tert-butyl-5-(cyclohexyloxy)phenol can be achieved through several methods. One common method involves the alkylation of phenol with tert-butyl chloride in the presence of a Lewis acid catalyst such as ferric chloride. The reaction is typically carried out in an organic solvent like ethylene dichloride at a controlled temperature to ensure the desired product is obtained .
Another method involves the Williamson Ether Synthesis, where an alkoxide (derived from cyclohexanol) reacts with an alkyl halide (such as tert-butyl chloride) to form the ether linkage. This reaction is usually performed under basic conditions using a strong base like sodium hydride or potassium hydride .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale alkylation processes using continuous flow reactors. The use of catalysts and optimized reaction conditions ensures high yield and purity of the product. The process may also include purification steps such as distillation and recrystallization to obtain the final compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
2-Tert-butyl-5-(cyclohexyloxy)phenol undergoes various chemical reactions, including:
Oxidation: The phenolic hydroxyl group can be oxidized to form quinones or other oxidized derivatives.
Reduction: The compound can be reduced to form cyclohexanol derivatives.
Substitution: The tert-butyl and cyclohexyloxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, RNH2) can be employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce cyclohexanol derivatives.
Scientific Research Applications
2-Tert-butyl-5-(cyclohexyloxy)phenol has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of other organic compounds and as a reagent in various chemical reactions.
Biology: The compound’s antioxidant properties make it useful in studying oxidative stress and its effects on biological systems.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as an antioxidant and its effects on cellular pathways.
Industry: It is used in the production of polymers, resins, and other industrial materials due to its stabilizing properties.
Mechanism of Action
The mechanism of action of 2-Tert-butyl-5-(cyclohexyloxy)phenol involves its interaction with molecular targets and pathways in biological systems. The compound’s antioxidant properties allow it to neutralize free radicals and reduce oxidative stress. It may also interact with specific enzymes and receptors, modulating their activity and influencing cellular processes.
Comparison with Similar Compounds
Similar Compounds
2-Tert-butylphenol: A simpler derivative of phenol with only a tert-butyl group.
2,6-Di-tert-butylphenol: Contains two tert-butyl groups and is known for its antioxidant properties.
2,4-Ditert-butylphenol: Another derivative with two tert-butyl groups, used in various industrial applications.
Uniqueness
2-Tert-butyl-5-(cyclohexyloxy)phenol is unique due to the presence of both tert-butyl and cyclohexyloxy groups, which confer distinct chemical and physical properties
Properties
Molecular Formula |
C16H24O2 |
---|---|
Molecular Weight |
248.36 g/mol |
IUPAC Name |
2-tert-butyl-5-cyclohexyloxyphenol |
InChI |
InChI=1S/C16H24O2/c1-16(2,3)14-10-9-13(11-15(14)17)18-12-7-5-4-6-8-12/h9-12,17H,4-8H2,1-3H3 |
InChI Key |
HLCCGFSFIDWWOD-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=C(C=C(C=C1)OC2CCCCC2)O |
Origin of Product |
United States |
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